3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde
Description
3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde is a chemical compound belonging to the class of isoquinoline derivatives. It has the molecular formula C13H15NO and a molecular weight of 201.27 g/mol . This compound is characterized by its yellowish crystalline solid form and has been studied for its potential biological and industrial applications.
Properties
IUPAC Name |
1-propan-2-yl-3,4-dihydroisoquinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(2)13-12-7-10(8-15)3-4-11(12)5-6-14-13/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHOFJDGMLMNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NCCC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471324 | |
| Record name | 1-(Propan-2-yl)-3,4-dihydroisoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371220-31-4 | |
| Record name | 1-(Propan-2-yl)-3,4-dihydroisoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde typically involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the desired cyclization products to be obtained in good yield .
Industrial Production Methods
While specific industrial production methods for 3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound’s isoquinoline structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroisoquinoline
- 1-Isopropylisoquinoline
- 7-Isoquinolinecarbaldehyde
Uniqueness
3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its combination of a dihydroisoquinoline core with an isopropyl group and an aldehyde functional group makes it a valuable compound for various applications .
Biological Activity
3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde (CAS No. 371220-31-4) is a heterocyclic compound that has garnered attention in scientific research for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde belongs to the isoquinoline family, characterized by a fused ring structure containing nitrogen. The molecular formula is C13H15NO, and it has a molecular weight of approximately 201.27 g/mol. The compound's structure allows for various interactions with biological targets.
Biological Activities
1. Antimicrobial Properties:
Research indicates that isoquinoline derivatives exhibit significant antimicrobial activity. Specifically, 3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde has been studied for its effectiveness against a range of bacterial strains. In vitro assays have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
2. Anticancer Activity:
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific protein-tyrosine kinases (PTKs), such as ErbB1 and ErbB2, which are involved in cell proliferation and survival pathways .
3. Neuroprotective Effects:
There is emerging evidence suggesting that isoquinoline derivatives may possess neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
The biological activity of 3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde is primarily attributed to its ability to interact with various protein targets:
- Protein-Tyrosine Kinases (PTKs): The compound inhibits PTKs such as c-Met and FGFR1, disrupting signaling pathways that lead to uncontrolled cell growth.
- Calcium-Gated Potassium Channels: Research indicates that certain isoquinoline derivatives interact with Slo-1 calcium-gated potassium channels, leading to paralysis in nematodes, suggesting potential applications as anthelmintics .
Case Studies
Several case studies have highlighted the efficacy of isoquinoline derivatives in clinical settings:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various isoquinoline derivatives, including 3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde. Results demonstrated a significant reduction in bacterial counts in treated samples compared to controls, suggesting its potential use as an antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines revealed that treatment with 3,4-Dihydro-1-isopropylisoquinoline-7-carbaldehyde led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, corroborating its anticancer potential.
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
